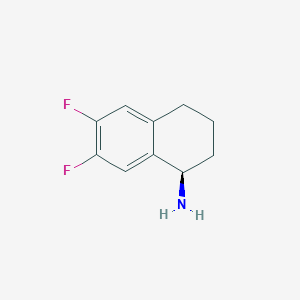
(R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring system with two fluorine atoms at the 6 and 7 positions and an amine group at the 1 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the fluorination of a naphthalene derivative, followed by the introduction of the amine group through reductive amination or other amination techniques. The chiral center can be introduced using chiral catalysts or starting materials to ensure the desired ®-configuration.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of robust chiral catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ®-configuration ensures that the compound fits precisely into the active sites of these targets, modulating their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
(S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different spatial arrangement.
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Without specific chiral configuration.
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: With a hydroxyl group instead of an amine group.
Uniqueness: ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. The presence of fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(1R)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1 |
Clé InChI |
DLHAFJUGDBXVBO-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=CC(=C(C=C2C1)F)F)N |
SMILES canonique |
C1CC(C2=CC(=C(C=C2C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
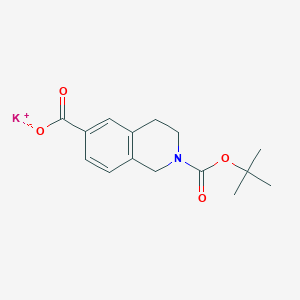
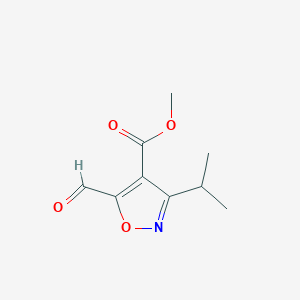
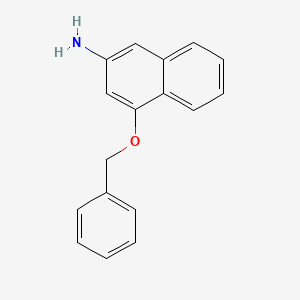
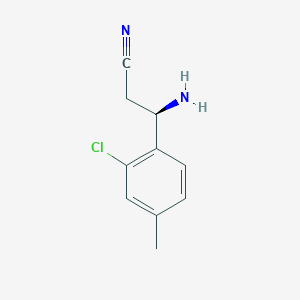

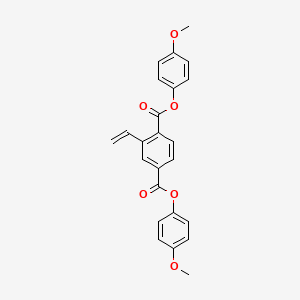
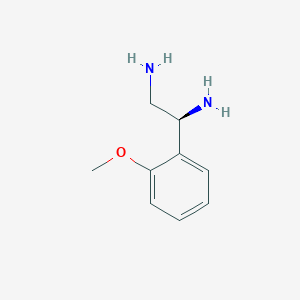
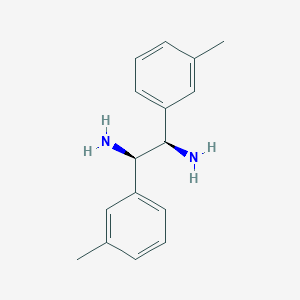
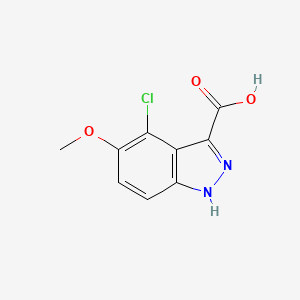
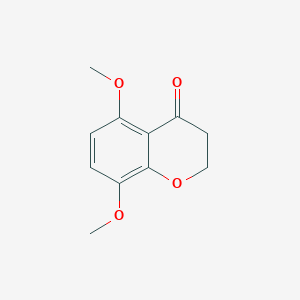
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)
